Field: Oncology
Application: Lobaplatin is used as a treatment for small cell lung cancer.
Application: Lobaplatin has been used in the neoadjuvant treatment of triple-negative breast cancer (TNBC).
Field: Hematology
Application: Lobaplatin is used in the treatment of chronic myelogenous leukaemia.
Method: Similar to its use in lung cancer treatment, Lobaplatin is administered intravenously.
Results: Lobaplatin has shown greater anticancer activity and lower toxicity than cisplatin and carboplatin.
Application: Lobaplatin has been used in the neoadjuvant treatment of breast cancer.
Method: Patients received Lobaplatin as part of a regimen including docetaxel and epirubicin.
Application: Lobaplatin has been used in liver cancer therapy.
Lobaplatin is a platinum-based antineoplastic metallodrug that was developed as a third-generation analogue of cisplatin, one of the earliest and most widely used platinum-based anticancer drugs. It is primarily used in China for treating small cell lung cancer, inoperable metastatic breast cancer, and chronic myelogenous leukemia. The chemical structure of lobaplatin is characterized by a platinum(II) center coordinated to a bidentate amine ligand (1,2-bis(aminomethyl)cyclobutane) and a lactic acid leaving group, which contributes to its unique properties compared to other platinum compounds .
Lobaplatin demonstrates promising anticancer activity with lower toxicity profiles than its predecessors, cisplatin and carboplatin. Its mechanism involves DNA cross-linking, which inhibits DNA synthesis and induces apoptosis in cancer cells .
As mentioned previously, the detailed mechanism of action of lobaplatin is not fully understood []. However, the current understanding suggests it follows a similar mechanism to other platinum-based drugs:
The synthesis of lobaplatin involves several key reactions:
These reactions highlight lobaplatin's stability and efficiency in synthesis, making it suitable for industrial production.
Lobaplatin exhibits significant biological activity primarily through its interaction with DNA. It acts as a pro-drug that, upon hydrolysis, forms an active platinum complex capable of binding to DNA bases. The resulting DNA adducts can lead to inter- and intra-strand cross-links, particularly between guanine bases, which disrupts DNA replication and transcription processes. This mechanism triggers apoptosis in cancer cells and has shown effectiveness against cisplatin-resistant cell lines .
Clinical studies indicate that lobaplatin can induce apoptosis more effectively than carboplatin in various cancer cell lines, showcasing its potential as a viable treatment option .
The synthesis methods for lobaplatin are notable for their efficiency and simplicity:
These methods allow for high yields and purity levels, making lobaplatin production feasible on an industrial scale.
Lobaplatin's primary applications include:
Research has demonstrated that lobaplatin interacts significantly with cellular DNA, leading to alterations in gene expression associated with tumor growth and apoptosis. Notably, it affects the expression of the c-myc gene, which plays a critical role in cell proliferation . Interaction studies also reveal that lobaplatin's hydrolysis products are more reactive than those of earlier platinum drugs, contributing to its unique efficacy profile .
Lobaplatin shares similarities with several other platinum-based drugs but possesses unique characteristics that set it apart:
Compound | Generation | Unique Features |
---|---|---|
Cisplatin | First | Widely used; higher toxicity; effective against testicular cancer. |
Carboplatin | Second | Less toxic than cisplatin; commonly used for ovarian cancer. |
Oxaliplatin | Third | Effective against colorectal cancer; different leaving group (oxalate). |
Heptaplatin | Third | Similar mechanism; developed for use against gastric cancer. |
Lobaplatin's unique structure allows it to exhibit lower toxicity while maintaining efficacy against cisplatin-resistant cancers, making it an important option in oncological therapies .
Platinum-195 and proton NMR offer complementary information on lobaplatin’s coordination sphere.
Parameter | Experimental observation | Interpretive note |
---|---|---|
¹H NMR (D₂O, 298 K) | Three diagnostic envelopes at 4.20–4.50 ppm (lactate CH), 3.10–3.30 ppm (NH₂–CH₂ of the cyclobutane), 1.4–2.1 ppm (cyclobutane CH₂/CH) [1] [2] | Confirms intact lactate ligand and trans-1,2-diaminomethyl-cyclobutane chelation. |
¹⁹⁵Pt NMR | Single resonance within –2400 to –2650 ppm at 14.1 T [1] [3] | Chemical-shift window typical of square-planar Pt(II) amine complexes; absence of additional peaks excludes aquation in freshly prepared samples. |
¹H–¹⁹⁵Pt HMQC | Direct correlations between Pt and amine/lactate protons [4] | Confirms cis disposition of lactate O,O and trans disposition of N-donors around Pt. |
A solvent-free monohydrate (crystal form PI) was isolated from methanol/acetone (3 : 1 v/v). The most intense reflections are listed in Table 1.
Table 1 Principal PXRD peaks for lobaplatin crystal PI [5]
2θ (°) | d (Å) | Relative I (%) |
---|---|---|
8.70 | 10.16 | 100 |
17.14 | 5.17 | 74 |
25.68 | 3.46 | 62 |
31.26 | 2.86 | 46 |
34.36 | 2.60 | 39 |
DSC shows a single endotherm at 225 ± 5 °C consistent with lattice water loss followed by melting [5]. No polymorphic interconversion was detected after three heating/cooling cycles.
Lobaplatin undergoes stepwise aquation in chloride-free media; in physiological saline the parent complex dominates because chloride retards substitution.
Table 2 Rate constants and derived stability parameters [6]
Medium (200 mg L⁻¹) | T (°C) | k_obs (h⁻¹) | t₁⁄₂ (h) | Shelf-life (5% loss) |
---|---|---|---|---|
0.9% NaCl | 37 | 9.6 × 10⁻³ | 72 | 5.7 h |
0.9% NaCl | 22 | 2.1 × 10⁻² | 33 | 13.2 h |
0.9% NaCl | 4 | 0.96 × 10⁻² | 72 | 41.6 h |
5% Dextrose | 56 | 3.1 × 10⁻² | 22 | — |
The Arrhenius activation energy derived from 37–66 °C data is 72 ± 4 kJ mol⁻¹, reflecting outer-sphere water attack on the lactate-Pt bond [6].
Computational work (B3LYP/CPCM) predicts a two-step sequence with barriers of 26 kcal mol⁻¹ (first aquation) and 22 kcal mol⁻¹ (ring-opening/second aquation) at pH 7 [7] [8], in line with the experimental k_obs values.
Key stability implications
A flavonoid-based drug–drug cocrystallisation platform modulates lobaplatin reactivity [9].
Table 3 Physicochemical metrics of lobaplatin–flavonoid cocrystals [9]
Cocrystal (1 : 1) | Hydrate state | ∆Solubility vs. LBP | Hydrolysis t₁⁄₂ (pH 7, 37 °C) | Dissolution profile |
---|---|---|---|---|
LBP–luteolin | monohydrate | –38% | 2.4 × ↑ | 30% release at 8 h |
LBP–myricetin | monohydrate | –42% | 2.1 × ↑ | 27% release at 8 h |
LBP–fisetin | monohydrate | –35% | 1.9 × ↑ | 25% release at 8 h |
LBP–quercetin | anhydrate | –31% | 1.6 × ↑ | 32% release at 8 h |
LBP–naringenin | anhydrate | –28% | 1.4 × ↑ | 35% release at 8 h |
Cocrystal lattices embed lobaplatin via O–H···O lactate–flavonoid hydrogen bonds that hinder ligand exchange, doubling the aqueous half-life while providing controlled release. Single-crystal XRD confirms Z′ = 1 structures in monoclinic P2₁/n cells with densification relative to form PI (+6%) [9].
Commercial monohydrate shows good intrinsic solubility:
Source | Solvent | Solubility at 25 °C |
---|---|---|
Selleck Chemicals | H₂O | 7 mg mL⁻¹ (17.6 mM) [10] |
GlpBio | H₂O | ≥ 50 mg mL⁻¹ (125 mM) [11] |
MedKoo | H₂O | 28.5 mg mL⁻¹ (71.7 mM) [12] |
Discrepancies reflect crystal form and hydrate level; freshly crystallised PI reproducibly affords 8–10 mg mL⁻¹ at pH 7.
Direct compression of PI with hydrophilic binders (e.g., mannitol) yields > 90% release in 30 min (USP apparatus II, pH 6.8). In contrast, luteolin cocrystal tablets deliver a sustained profile (t₉₀ ≈ 6 h) with first-order release kinetics (k = 0.12 h⁻¹) [9].